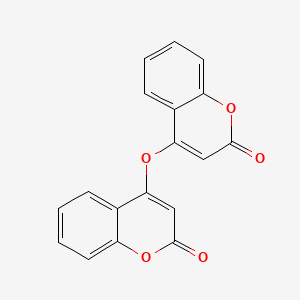

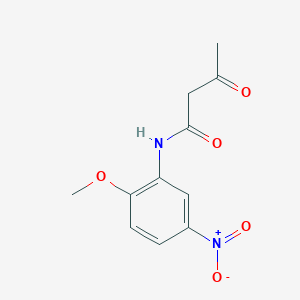

4,4'-oxybis(2H-chromen-2-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4’-oxybis(2H-chromen-2-one)” is a derivative of 2H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . 2H-chromene has a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . It’s worth noting that the name chromene is applied to both the 2H- and 4H-form of the molecule .

Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs . These synthetic strategies and mechanisms have been used to create a variety of bioactive heterocycles . The direct assessment of activities with the parent 2H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Molecular Structure Analysis

The molecular structure of 2H-chromene derivatives, including “4,4’-oxybis(2H-chromen-2-one)”, is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .

Chemical Reactions Analysis

2H-chromene and its derivatives have been involved in numerous chemical reactions, leading to a variety of bioactive heterocycles . These reactions have been used to synthesize a variety of 2H-chromene analogs that exhibited unusual activities by multiple mechanisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-oxybis(2H-chromen-2-one)” are not explicitly mentioned in the retrieved sources. However, it’s known that 2H-chromene derivatives have a simple structure and mild adverse effects .

Mecanismo De Acción

The mechanism of action of 2H-chromene and its derivatives is largely dependent on their chemical structure and the specific biological target. They have shown numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Direcciones Futuras

The future directions in the research of 2H-chromene and its derivatives, including “4,4’-oxybis(2H-chromen-2-one)”, could involve the development of new synthetic strategies and mechanisms . This could lead to the creation of more potent leads of 2H-chromene analogs for their promising biological activities .

Propiedades

IUPAC Name |

4-(2-oxochromen-4-yl)oxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O5/c19-17-9-15(11-5-1-3-7-13(11)22-17)21-16-10-18(20)23-14-8-4-2-6-12(14)16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGPZBCKHFQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxochromen-4-yl)oxychromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)

![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)

![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)

![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)

![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)